Introduction: The Strategic Value of the Cyclobutane Motif
Introduction: The Strategic Value of the Cyclobutane Motif
An In-depth Technical Guide to the Chemical Properties of cis-2-(Benzyloxy)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements and favorable pharmacological properties is relentless. Among the carbocyclic scaffolds available to chemists, the cyclobutane ring has emerged as a particularly valuable motif.[1] Its inherent ring strain and unique puckered conformation provide a rigid and predictable framework, making it an excellent choice for use as a conformationally restricted isostere for more flexible alkyl chains or as a non-planar bioisostere for aromatic rings. The strategic incorporation of cyclobutane moieties into drug candidates has been shown to improve metabolic stability, enhance binding affinity by orienting key pharmacophoric groups, and increase the sp³ character of molecules, a desirable trait in contemporary drug discovery.
This guide focuses on cis-2-(benzyloxy)cyclobutanol, a bifunctional building block that combines the structural advantages of the cyclobutane core with the synthetic versatility of orthogonally protected hydroxyl groups. The cis relationship between the alcohol and the benzyloxy ether provides a specific stereochemical platform for the synthesis of complex target molecules, while the distinct reactivity of the free hydroxyl group and the protected benzyl ether allows for selective, stepwise chemical transformations. Understanding the nuanced chemical properties of this reagent is paramount for its effective application in the synthesis of novel therapeutics and advanced materials.
Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its basic physical and structural characteristics. These properties dictate its handling, reactivity, and analytical behavior.
Core Molecular Data
The fundamental properties of cis-2-(benzyloxy)cyclobutanol are summarized in the table below, based on computational data from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[2] |
| Molecular Weight | 178.23 g/mol | PubChem[2] |
| IUPAC Name | (1R,2S)-2-(phenylmethoxy)cyclobutan-1-ol (and its enantiomer) | PubChem[2] |
| CAS Number | 1354406-53-3 | PubChem[2] |
| SMILES | C1COCC2=CC=CC=C2 | PubChem[2] |
| InChIKey | CGOHFDBJVNRTHG-MNOVXSKESA-N | PubChem[2] |
Conformation and Ring Strain: A Non-Planar Reality
A critical aspect of cyclobutane chemistry is the concept of ring strain. A perfectly planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This deviation, known as angle strain, contributes to the molecule's instability. Furthermore, a planar conformation would force all adjacent hydrogen atoms into an eclipsed arrangement, introducing substantial torsional strain.[3][4]
To alleviate this torsional strain, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation.[3][5] In this arrangement, one carbon atom is bent out of the plane formed by the other three, reducing the eclipsing interactions between adjacent substituents at the cost of a slight increase in angle strain. This puckering is a dynamic process, with the "flap" of the butterfly rapidly inverting in solution. The presence of substituents, such as in cis-2-(benzyloxy)cyclobutanol, influences the conformational preference, but the non-planar nature of the ring is a defining structural feature that governs its reactivity and stereochemical outcomes. The total ring strain of cyclobutane is approximately 26.3 kcal/mol, a significant energetic factor that can serve as a driving force for ring-opening reactions.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, cis-2-(benzyloxy)cyclobutanol presents several hazards that necessitate careful handling in a laboratory setting.[2]
-
H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory precautions should be strictly followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Synthesis and Purification
While multiple synthetic routes to substituted cyclobutanes exist, a common and effective strategy involves a [2+2] cycloaddition reaction. A plausible and efficient synthesis of cis-2-(benzyloxy)cyclobutanol starts from the cycloaddition of benzyl vinyl ether with a suitable ketene equivalent, followed by stereoselective reduction of the resulting cyclobutanone.
Caption: Synthetic workflow for cis-2-(Benzyloxy)cyclobutanol.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, field-proven methodology adapted from procedures for similar cyclobutane structures.[1][6]
Step 1: Synthesis of 2-(Benzyloxy)cyclobutanone
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add activated zinc powder and a suitable solvent such as anhydrous diethyl ether.
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Cycloaddition: A solution of benzyl vinyl ether and trichloroacetyl chloride in diethyl ether is added dropwise to the zinc suspension at room temperature. The reaction is typically exothermic and may require occasional cooling with a water bath. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove excess zinc. The filtrate is then treated with a mixture of acetic acid and water, followed by the portion-wise addition of zinc powder to effect reductive dechlorination.
-
Extraction & Isolation: After the dechlorination is complete (monitored by TLC), the mixture is filtered again. The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-(benzyloxy)cyclobutanone.
Step 2: Reduction to cis-2-(Benzyloxy)cyclobutanol
-
Reaction Setup: The crude 2-(benzyloxy)cyclobutanone is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.
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Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The choice of a simple hydride reducing agent like NaBH₄ favors the formation of the thermodynamically more stable cis isomer via hydride attack from the less sterically hindered face.
-
Quenching and Work-up: After the reaction is complete, it is carefully quenched by the slow addition of acetone, followed by water.
-
Extraction and Purification: The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by flash column chromatography on silica gel to afford pure cis-2-(benzyloxy)cyclobutanol.
Spectroscopic Characterization
unambiguous structural confirmation relies on a combination of spectroscopic techniques. While a publicly available, detailed spectrum for this specific compound is scarce, its expected spectroscopic features can be reliably predicted based on its functional groups and the analysis of closely related structures.
| Technique | Expected Features |
| ¹H NMR | ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.5 ppm (s, 2H): Benzylic protons (-O-CH₂ -Ph). ~4.0-4.2 ppm (m, 1H): Methine proton adjacent to the hydroxyl group (-CH -OH). ~3.6-3.8 ppm (m, 1H): Methine proton adjacent to the benzyloxy group (-CH -OBn). ~2.5 ppm (br s, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O. ~1.6-2.2 ppm (m, 4H): Methylene protons of the cyclobutane ring. |
| ¹³C NMR | ~138 ppm: Quaternary aromatic carbon of the benzyl group. ~128.5, 128.0, 127.5 ppm: Aromatic CH carbons. ~80 ppm: Methine carbon adjacent to the benzyloxy group. ~70 ppm: Benzylic carbon (-O-C H₂-Ph). ~68 ppm: Methine carbon adjacent to the hydroxyl group. ~20-30 ppm: Methylene carbons of the cyclobutane ring. |
| FT-IR (neat) | ~3400 cm⁻¹ (broad): O-H stretching of the alcohol. ~3030 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching. ~1100 cm⁻¹ (strong): C-O stretching of the ether and alcohol. |
| Mass Spec (ESI+) | m/z 179.1: [M+H]⁺ m/z 161.1: [M+H - H₂O]⁺ m/z 91.1: Tropylium ion [C₇H₇]⁺, characteristic of a benzyl group. |
Chemical Reactivity and Synthetic Utility
The synthetic value of cis-2-(benzyloxy)cyclobutanol lies in the distinct reactivity of its three key components: the secondary alcohol, the benzyl ether, and the strained cyclobutane ring. This allows it to serve as a versatile branching point in a synthetic sequence.
Caption: Key reaction pathways for cis-2-(Benzyloxy)cyclobutanol.
Oxidation of the Secondary Alcohol
The most common transformation of the hydroxyl group is its oxidation to the corresponding ketone, 2-(benzyloxy)cyclobutanone. This conversion is a crucial step for subsequent manipulations, such as nucleophilic additions to the carbonyl group.
Field-Proven Protocol: Swern Oxidation
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Oxalyl Chloride Activation: In a flask under an inert atmosphere, a solution of dimethyl sulfoxide (DMSO) in dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath). Oxalyl chloride is added dropwise, and the mixture is stirred for 15 minutes.
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Alcohol Addition: A solution of cis-2-(benzyloxy)cyclobutanol in DCM is added slowly, and the reaction is stirred for 30-60 minutes at -78 °C.
-
Base Quench: Triethylamine (Et₃N) is added, and the reaction is allowed to warm to room temperature.
-
Work-up and Purification: Water is added, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated. The resulting ketone is purified by column chromatography.
The causality for choosing a Swern oxidation lies in its mild, non-acidic, and non-basic conditions, which are highly compatible with the acid- and base-sensitive cyclobutane ring and the benzyl ether protecting group. This ensures high yields without side reactions like elimination or ether cleavage.
Deprotection of the Benzyl Ether
The benzyl group is a robust protecting group that can be selectively removed under neutral conditions via catalytic hydrogenation. This unmasks the second hydroxyl group, yielding cis-cyclobutane-1,2-diol, another valuable chiral building block.
Protocol: Catalytic Hydrogenation
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cis-2-(benzyloxy)cyclobutanol is dissolved in a solvent like ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The flask is evacuated and backfilled with hydrogen gas (from a balloon or a hydrogenation apparatus).
-
The mixture is stirred vigorously under a hydrogen atmosphere until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated to yield the diol.
Ring-Opening Reactions
The inherent strain energy of the cyclobutane ring can be harnessed as a thermodynamic driving force for ring-opening reactions. Palladium-catalyzed processes, in particular, can promote the cleavage of a C(sp³)–C(sp³) bond via β-carbon elimination, leading to the formation of linear alkyl-palladium intermediates. This strategy has been successfully employed in ring-opening polymerizations of cyclobutanol derivatives to generate novel polyketone materials. This reactivity opens avenues for using cis-2-(benzyloxy)cyclobutanol as a monomer in materials science applications.
Applications in Drug Development
The unique structural and chemical attributes of cis-2-(benzyloxy)cyclobutanol make it an attractive starting material for drug discovery programs.
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Scaffold for Bioactive Molecules: The rigid cyclobutane core serves as an excellent scaffold to present appended functional groups in well-defined spatial orientations, which is critical for optimizing interactions with biological targets.
-
Access to Diverse Derivatives: The two distinct oxygen functionalities allow for selective derivatization. The free alcohol can be used as a handle for esterification, etherification, or conversion to an amine, while the benzyl ether can be deprotected at a later stage to reveal a second reactive site. This enables the construction of compound libraries for screening.
-
Precursor to Carbocyclic Nucleoside Analogues: The cyclobutane ring is a key component of several antiviral drugs. The functional handles on this molecule provide a direct route to synthesizing complex nucleoside analogues where the furanose ring is replaced by the cyclobutane core.
-
Ligands for Metal-Based Therapeutics: As demonstrated in the synthesis of novel platinum(II) complexes, benzyloxy-substituted cyclobutane derivatives can be elaborated into ligands for metal-based anticancer agents.[7] The benzyloxy group itself can be functionalized to create dual-action drugs that, upon hydrolysis in a cell, release a secondary therapeutic agent.[7]
Conclusion
cis-2-(Benzyloxy)cyclobutanol is more than just a simple chemical reagent; it is a strategically designed building block that offers a powerful combination of stereochemical control, conformational rigidity, and orthogonal reactivity. Its puckered, strained-ring system provides a unique three-dimensional scaffold that is increasingly sought after in medicinal chemistry. By understanding its synthesis, spectroscopic properties, and key chemical transformations—namely the oxidation of its alcohol, the deprotection of its ether, and the potential for ring-opening—researchers can unlock its full potential. For scientists and professionals in drug development, cis-2-(benzyloxy)cyclobutanol represents a versatile platform for the rational design and synthesis of the next generation of complex, high-impact therapeutic agents.
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